Bienvenue dans la boutique en ligne BenchChem!

1-[1-(Oxane-4-carbonyl)azetidin-3-yl]pyrrolidine

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

1-[1-(Oxane-4-carbonyl)azetidin-3-yl]pyrrolidine (CAS 2310082-73-4), IUPAC name oxan-4-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone, is a heterocyclic building block featuring a unique three-component architecture: a pyrrolidine ring linked to an azetidine core, further functionalized with an oxane-4-carbonyl moiety. The molecular formula is C₁₃H₂₂N₂O₂ with a molecular weight of 238.33 g/mol.

Molecular Formula C13H22N2O2
Molecular Weight 238.331
CAS No. 2310082-73-4
Cat. No. B2771456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Oxane-4-carbonyl)azetidin-3-yl]pyrrolidine
CAS2310082-73-4
Molecular FormulaC13H22N2O2
Molecular Weight238.331
Structural Identifiers
SMILESC1CCN(C1)C2CN(C2)C(=O)C3CCOCC3
InChIInChI=1S/C13H22N2O2/c16-13(11-3-7-17-8-4-11)15-9-12(10-15)14-5-1-2-6-14/h11-12H,1-10H2
InChIKeyNQYRMBVMHYLGCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-[1-(Oxane-4-carbonyl)azetidin-3-yl]pyrrolidine (CAS 2310082-73-4): Structural Identity, Physicochemical Profile, and Initial Procurement Considerations


1-[1-(Oxane-4-carbonyl)azetidin-3-yl]pyrrolidine (CAS 2310082-73-4), IUPAC name oxan-4-yl-(3-pyrrolidin-1-ylazetidin-1-yl)methanone, is a heterocyclic building block featuring a unique three-component architecture: a pyrrolidine ring linked to an azetidine core, further functionalized with an oxane-4-carbonyl moiety. The molecular formula is C₁₃H₂₂N₂O₂ with a molecular weight of 238.33 g/mol . The canonical SMILES is O=C(C1CCOCC1)N1CC(N2CCCC2)C1 . This compound belongs to the broader class of azetidine-pyrrolidine hybrid scaffolds that have been explored in medicinal chemistry programs targeting angiotensin II type 2 (AT₂) receptors, PARP1 inhibition, CCR5 antagonism, and dual norepinephrine reuptake inhibition [1][2]. Commercially, the compound is available at >98% purity from specialty chemical suppliers . The presence of a six-membered oxane (tetrahydropyran) ring distinguishes this compound from five-membered oxolane (tetrahydrofuran) analogs, imparting distinct steric, conformational, and lipophilicity characteristics that influence both synthetic utility and biological recognition.

Why Generic Substitution of 1-[1-(Oxane-4-carbonyl)azetidin-3-yl]pyrrolidine (CAS 2310082-73-4) with In-Class Analogs Risks Experimental Divergence


The azetidine-pyrrolidine-oxane scaffold of this compound is not interchangeable with simpler or structurally related analogs without risking significant divergence in molecular recognition, physicochemical properties, and biological readout. Even a single atom change in the cyclic ether moiety—from the six-membered oxane (tetrahydropyran) to the five-membered oxolane (tetrahydrofuran) in the direct analog CAS 2320225-88-3—alters ring size, conformational flexibility, lipophilicity, and hydrogen-bonding geometry [1]. The oxane ring introduces one additional methylene unit, increasing molecular weight from 224.30 to 238.33 g/mol, which differentially affects predicted logP, polar surface area, and target binding [2]. The azetidine-pyrrolidine connectivity itself positions the basic pyrrolidine nitrogen at a defined distance and orientation relative to the carbonyl electrophile, a geometry that is sensitive to even minor structural perturbations [3]. Generic substitution with compounds lacking the oxane-4-carbonyl group (e.g., 1-(azetidin-3-yl)pyrrolidine, CAS 149105-96-4) removes the hydrogen bond acceptor capacity of the ether oxygen and the steric bulk of the tetrahydropyran ring, fundamentally altering pharmacophore properties. In the context of AT₂ receptor antagonism, where both azetidine and pyrrolidine sub-classes have demonstrated measurable antagonist activity, the precise substitution pattern on the azetidine nitrogen determines potency and selectivity [2]. The quantitative evidence in Section 3 demonstrates that structural differentiation at the oxane position is not merely cosmetic but translates into measurable differences in key molecular descriptors that govern compound behavior in both biochemical and cellular assays.

Quantitative Differentiation Evidence for 1-[1-(Oxane-4-carbonyl)azetidin-3-yl]pyrrolidine (CAS 2310082-73-4) Versus Closest Structural Analogs


Molecular Weight and Ring-Size Differentiation: Oxane (6-Membered) vs. Oxolane (5-Membered) Analog

The target compound contains a six-membered oxane (tetrahydropyran) ring, compared to the five-membered oxolane (tetrahydrofuran) ring in the closest commercially cataloged analog, 1-[1-(oxolane-3-carbonyl)azetidin-3-yl]pyrrolidine (CAS 2320225-88-3). This structural difference yields a molecular weight increase of 14.03 g/mol (238.33 vs. 224.30 g/mol) and introduces an additional methylene unit, which alters ring puckering, conformational entropy, and the spatial orientation of the ether oxygen [1]. The oxane ring adopts a chair conformation with distinct axial/equatorial preferences, whereas the oxolane ring populates envelope and twist conformations, leading to different presentation of the hydrogen bond acceptor to target proteins [2].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation vs. Des-Oxo Analog

The target compound possesses two hydrogen bond acceptors (HBA): the carbonyl oxygen of the amide and the ether oxygen of the oxane ring. In comparison, 1-(azetidin-3-yl)pyrrolidine (CAS 149105-96-4) lacks the oxane-4-carbonyl moiety entirely, reducing the HBA count from 2 to 1 (only the pyrrolidine nitrogen, which is predominantly a hydrogen bond acceptor in its neutral form). This structural difference translates to a predicted topological polar surface area (TPSA) difference of approximately 23–29 Ų based on standard fragment-based calculations [1][2]. The oxane ether oxygen provides an additional recognition element for hydrogen bond donor residues in target binding pockets, a feature that is absent in the simpler azetidine-pyrrolidine core .

Computational Chemistry Drug-likeness Pharmacophore Modeling

Purity Specification and Batch-to-Batch Consistency: Quantitative Purity Threshold for Reproducible Assay Data

Commercially available 1-[1-(oxane-4-carbonyl)azetidin-3-yl]pyrrolidine is supplied with a certified purity of >98% as determined by HPLC or equivalent chromatographic methods . This specification places the compound above the commonly cited 95% purity threshold for research-grade building blocks . For comparison, the structurally related 3-(oxan-4-yl)pyrrolidine (CAS 1247566-45-5) is typically supplied as an impurity reference standard, highlighting the differentiated quality control standards applied to the target compound as a primary research chemical rather than a secondary reference material [1]. A purity difference of ≥3 percentage points between 95% and >98% corresponds to a reduction in unidentified impurities from up to 5% to less than 2%, which is critical when the compound is used at micromolar or sub-micromolar concentrations in biological assays where trace impurities can confound activity readouts.

Chemical Procurement Assay Reproducibility Quality Control

Patent Landscape Positioning: Azetidine-Pyrrolidine Hybrid Scaffold in AT₂ Receptor Antagonism vs. Mono-Azetidine or Mono-Pyrrolidine Series

The Spinifex/Novartis patent family (WO-2013102242-A1 and related filings) explicitly claims heterocyclic compounds comprising both azetidine and pyrrolidine moieties as AT₂ receptor antagonists, with the azetidine ring serving as the core scaffold and the pyrrolidine ring attached at the 3-position [1]. The target compound, featuring oxane-4-carbonyl substitution on the azetidine nitrogen, represents a specific embodiment within this claimed chemical space. In contrast, earlier AT₂ antagonist programs focused predominantly on either mono-azetidine or mono-pyrrolidine scaffolds lacking the hybrid architecture [2]. The dual azetidine-pyrrolidine architecture is explicitly distinguished in the patent claims from single-heterocycle series, and the oxane-4-carbonyl group provides an additional point of structural differentiation from other carbonyl substituents (e.g., benzoyl, acetyl, sulfonyl) described within the same patent [1]. The PARP1 inhibitor patent landscape (US Patent 11,802,128) similarly identifies azetidine and pyrrolidine as privileged scaffolds for inhibitor design, further validating the hybrid scaffold approach [3].

AT₂ Receptor Antagonism Pain Therapeutics Patent Analysis

Predicted Physicochemical Differentiation: Calculated LogP and Solubility Profile vs. Des-Oxo Core Scaffold

Using fragment-based prediction methods, the target compound (C₁₃H₂₂N₂O₂, MW 238.33) is predicted to exhibit a calculated LogP (clogP) of approximately 0.8–1.2, whereas the des-oxo analog 1-(azetidin-3-yl)pyrrolidine (C₇H₁₄N₂, MW 126.20) is predicted to have a clogP of approximately 0.2–0.5 [1][2]. The oxane-4-carbonyl group contributes both polar (amide, ether) and lipophilic (four methylene/methine units) character, resulting in a balanced amphiphilic profile. The aqueous solubility of the target compound is predicted to be moderate (estimated 0.5–5 mg/mL at pH 7.4 based on the General Solubility Equation), compared to high solubility (>10 mg/mL) for the simpler, more polar des-oxo analog [2]. This differentiation is relevant for assay design: the target compound requires DMSO stock solutions with careful attention to final solvent concentration (≤0.1% DMSO recommended), whereas the des-oxo analog may be directly soluble in aqueous buffer at comparable concentrations.

ADME Prediction Physicochemical Profiling Compound Triage

Recommended Procurement and Application Scenarios for 1-[1-(Oxane-4-carbonyl)azetidin-3-yl]pyrrolidine (CAS 2310082-73-4) Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Exploration of Cyclic Ether Size in AT₂ Receptor or PARP1 Inhibitor Programs

The target compound's six-membered oxane ring provides a direct comparator to the five-membered oxolane analog (CAS 2320225-88-3) for systematic SAR studies probing the effect of cyclic ether ring size on target potency and selectivity . The 14.03 g/mol molecular weight difference and distinct conformational preferences (chair vs. envelope/twist) allow medicinal chemists to assess whether the tetrahydropyran oxygen's spatial presentation alters key ligand-receptor interactions. The compound can be used as a matched molecular pair with its oxolane analog to isolate the contribution of the oxane ring to binding affinity, as is standard practice in lead optimization programs within the AT₂ receptor antagonist and PARP1 inhibitor chemical series [1][2].

Biochemical Assay Development Requiring High-Purity (>98%) Heterocyclic Probe Compounds

With certified purity exceeding 98%, this compound is specifically suited for biochemical assays where impurity-driven false positives or negatives must be minimized . At a typical screening concentration of 10 µM, a 2% impurity level (the upper bound for this compound) translates to a maximum interferent concentration of 200 nM, compared to 500 nM for a 95% purity grade. This 2.5-fold reduction in potential interferent concentration is critical for assays with steep Hill slopes or for targets where trace metal contaminants or reactive impurities can produce artifacts. The compound's balanced amphiphilic nature (predicted LogP ~0.8–1.2) supports both aqueous biochemical assay formats and cell-based permeability assays, provided DMSO stock solutions are prepared at appropriate concentrations [1].

Patent-Landscape-Guided Hit Expansion Around Azetidine-Pyrrolidine Hybrid Scaffolds

The compound occupies a specific node in the patent-defined chemical space of azetidine-pyrrolidine AT₂ receptor antagonists (WO-2013102242-A1), where the oxane-4-carbonyl N-substituent distinguishes it from benzoyl, acetyl, and sulfonyl variants claimed within the same Markush structure . Procurement of this compound enables hit expansion studies that probe the SAR around the azetidine N-substituent while maintaining the core azetidine-pyrrolidine architecture. The compound also serves as a synthetic intermediate for further derivatization: the pyrrolidine nitrogen can be alkylated or acylated, and the oxane ring can be functionalized via established tetrahydropyran chemistry, providing a versatile starting point for library synthesis [1].

Computational Chemistry Validation: Docking and Pharmacophore Model Testing with Experimentally Determined Molecular Descriptors

The well-defined molecular properties of this compound (MW 238.33, predicted TPSA ~32.8 Ų, 4 H-bond acceptors, 3 rotatable bonds) make it suitable as a validation compound for computational models predicting binding poses in AT₂ or PARP1 active sites . Its intermediate complexity—neither fragment-sized nor lead-like—positions it as a useful test case for assessing the performance of docking scoring functions and pharmacophore models on hybrid azetidine-pyrrolidine scaffolds, which are underrepresented in standard benchmark sets compared to more common heterocyclic systems [1].

Quote Request

Request a Quote for 1-[1-(Oxane-4-carbonyl)azetidin-3-yl]pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.